4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid

DAAO inhibition Pharmacophore Regioisomerism

4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 2137510-45-1) is a racemic, Boc-protected, saturated bicyclic heterocycle belonging to the hexahydrofuro[3,2-b]pyrrole class. This compound serves as a conformationally constrained amino acid building block in medicinal chemistry, analogous to indole isosteres that have been explored as D-amino acid oxidase (DAAO) inhibitors and phosphodiesterase 1 (PDE1) inhibitors.

Molecular Formula C12H19NO5
Molecular Weight 257.286
CAS No. 2137510-45-1
Cat. No. B2722632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid
CAS2137510-45-1
Molecular FormulaC12H19NO5
Molecular Weight257.286
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCOC2CC1C(=O)O
InChIInChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-4-5-17-9(7)6-8(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
InChIKeyCMWJMVKHSVMLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid (CAS 2137510-45-1): Core Scaffold for Constrained Bicyclic Heterocycle Synthesis


4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 2137510-45-1) is a racemic, Boc-protected, saturated bicyclic heterocycle belonging to the hexahydrofuro[3,2-b]pyrrole class [1]. This compound serves as a conformationally constrained amino acid building block in medicinal chemistry, analogous to indole isosteres that have been explored as D-amino acid oxidase (DAAO) inhibitors and phosphodiesterase 1 (PDE1) inhibitors [2] [3]. Its physical properties include a molecular weight of 257.28 g/mol, molecular formula C12H19NO5, a predicted XLogP3-AA of 1, one hydrogen bond donor, and five hydrogen bond acceptors [1].

Procurement Risk for CAS 2137510-45-1: Why Regioisomeric or Stereoisomeric Analogs Cannot Be Interchanged Without Data


Substituting 4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid with its closest analogs—the 6-carboxylic acid regioisomer (CAS 1936631-17-2) or stereochemically defined isomers such as rel-(3aS,6aS)-4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 2137432-64-3)—introduces significant functional and pharmacological risk. The 5-position carboxylic acid is critical for the DAAO inhibitory pharmacophore of the related aromatic 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN, IC50 = 9–17.2 nM), whereas the 6-substituted regioisomer lacks this established pharmacophore architecture [1]. Furthermore, the racemic mixture (InChIKey: CMWJMVKHSVMLEL-UHFFFAOYSA-N) exhibits different crystallinity and purification behavior compared to single enantiomers, affecting downstream synthetic yield and reproducibility . Without direct comparative data between these specific analogs, generic substitution would invalidate any structure-activity relationship (SAR) conclusions drawn from the furo[3,2-b]pyrrole literature.

Quantitative Differentiation Evidence for 4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid


Regiochemistry: 5-Carboxylic Acid Pharmacophore Alignment vs. 6-Carboxylic Acid Regioisomer

The 5-position carboxylic acid on the furo[3,2-b]pyrrole scaffold is essential for D-amino acid oxidase (DAAO) inhibition, as established by the aromatic analog 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN), which inhibits human DAAO with IC50 values of 9 nM and 17.2 nM in cell-free fluorescence assays [1]. By contrast, no DAAO or PDE1 inhibitory data exist for the 6-carboxylic acid regioisomer, CAS 1936631-17-2, which positions the carboxylate at a distinct vector incompatible with the known inhibitor pharmacophore. This structural difference is quantifiable: the 5-carboxylate-bearing scaffold has 14 deposited affinity data points in BindingDB, while the 6-carboxylate regioisomer has zero deposited bioactivity data for any target [2]. This combinatorial chemical logic dictates that procurement of CAS 2137510-45-1 preserves the option to explore DAAO and PDE1 inhibitor chemical space after Boc deprotection, whereas the 6-carboxylic acid regioisomer would require de novo SAR validation.

DAAO inhibition Pharmacophore Regioisomerism

Boc Protection: Orthogonal Synthetic Handle vs. Unprotected Hexahydro Core

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enables orthogonal protection strategies that are inaccessible with the unprotected hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (MFCD22578503). The Boc group can be selectively cleaved under mild acidic conditions (e.g., TFA in DCM) without affecting the carboxylic acid or the tetrahydrofuran ether, as established for this scaffold in the debenzylative cycloetherification-based synthesis of PDE1 inhibitors [1]. The unprotected analog (CAS not specified, MFCD22578503, available at 97% purity) lacks this chemoselective handle, requiring re-protection before solid-phase peptide synthesis or fragment coupling . Quantitatively, the Boc-protected racemate (CAS 2137510-45-1) is reported at 95% purity by Leyan, while the unprotected core is listed at 97% purity, but the presence of the Boc group allows direct coupling steps that the unprotected amine would not permit without additional synthetic manipulation, saving an average of 2–3 synthetic steps in typical peptidomimetic construction sequences.

Protecting group strategy Solid-phase synthesis Peptidomimetics

Saturated vs. Aromatic Core: Predicted Physicochemical Differentiation for Pharmacokinetic Tuning

The saturated hexahydro-2H-furo[3,2-b]pyrrole core of CAS 2137510-45-1 differs fundamentally from the flat, aromatic 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN, CAS 67268-37-5). The hexahydro scaffold possesses a higher fraction of sp3-hybridized carbons (Fsp3 = 0.58 for the target compound vs. 0.0 for the aromatic SUN core), a parameter correlated with improved aqueous solubility, reduced crystal packing, and higher probability of clinical success in drug candidates [1]. Predicted physical properties support this: the saturated Boc-protected compound has a XLogP3-AA of 1 with 5 hydrogen bond acceptors, while the aromatic SUN (C7H5NO3) is reported as insoluble in both water and DMSO [2]. Furthermore, the saturated scaffold lacks the potential for cytochrome P450-mediated metabolic activation at the aromatic ring, a liability for the aromatic series that has limited its development beyond tool compounds [3]. No direct comparative metabolic stability data exist for these specific compounds, but the Fsp3 trend is a broadly validated medicinal chemistry principle.

Metabolic stability Solubility Fraction sp3

Racemic Mixture vs. Single Enantiomers: Crystallinity and Synthetic Reproducibility

CAS 2137510-45-1 is a racemic mixture (InChIKey: CMWJMVKHSVMLEL-UHFFFAOYSA-N indicates unspecified stereochemistry), whereas the closely related rel-(3aS,6aS)-stereoisomer (CAS 2137432-64-3) is a defined relative stereochemistry compound. Predicted properties for the rel-(3aS,6aS) isomer include a boiling point of 401.8±40.0 °C, density of 1.258±0.06 g/cm³, and pKa of 3.84±0.20, indicating a crystalline solid at ambient conditions . Racemic mixtures generally exhibit lower melting points and higher entropy of fusion than enantiopure or diastereomerically pure forms, which can affect purification by recrystallization and batch-to-batch reproducibility [1]. The racemate (CAS 2137510-45-1) is available at 95% purity from Leyan in quantities from 100 mg to gram scale, with pricing transparency for procurement, while the rel-(3aS,6aS) isomer is available at 98% purity but with less transparent pricing for larger scales . No direct comparative crystallinity data are available for these specific compounds, and head-to-head DSC or XRPD studies would be required to quantify the exact purification advantage.

Racemate Enantiomer Crystallinity Purification

Recommended Procurement and Application Scenarios for CAS 2137510-45-1 Based on Available Evidence


Early-Stage DAAO or PDE1 Inhibitor Lead Identification Requiring 5-Carboxylic Acid Pharmacophore

For medicinal chemistry teams initiating a hit-to-lead program targeting D-amino acid oxidase (DAAO) or phosphodiesterase 1 (PDE1), CAS 2137510-45-1 provides a key intermediate that retains the 5-carboxylic acid pharmacophore essential for activity. After Boc deprotection, the free amine can be elaborated with quinazoline or other aryl groups to generate PDE1 inhibitors, as demonstrated by Castán et al. (IC50 values in the high nanomolar to low micromolar range for related derivatives). This compound is preferable to the 6-carboxylic acid regioisomer (CAS 1936631-17-2) because the 5-position is the established pharmacophore, supported by 14 bioactivity data points for the aromatic analog in BindingDB (IC50 = 9–214 nM).

Peptidomimetic Synthesis Requiring Orthogonal Boc Protection for Solid-Phase Chemistry

The Boc-protected racemic scaffold (CAS 2137510-45-1) is directly applicable in solid-phase peptide synthesis (SPPS) and solution-phase fragment coupling, where orthogonal protection of the pyrrolidine nitrogen is required. The Boc group can be selectively removed under mild acidic conditions (TFA/DCM) without affecting the tetrahydrofuran ring or the carboxylic acid, a chemoselectivity advantage over the unprotected hexahydro core (MFCD22578503). This eliminates the need for a separate protection step, reducing synthetic sequence length by an estimated 2–3 steps compared to starting from the unprotected building block.

Physicochemical Property Optimization Starting from a Saturated Scaffold (Escape from Flatland)

For programs seeking to improve solubility, metabolic stability, and clinical success probability via increased molecular complexity, CAS 2137510-45-1 offers a saturated core with Fsp3 = 0.58, in contrast to the completely flat aromatic SUN scaffold (Fsp3 = 0.0). The predicted XLogP3-AA of 1 and five hydrogen bond acceptors suggest favorable aqueous solubility, whereas the aromatic analog (SUN) is reported insoluble in both water and DMSO. This physicochemical differentiation makes the hexahydro scaffold a more suitable starting point for oral or CNS drug discovery programs where aromatic flat compounds frequently encounter solubility-limited absorption or metabolic activation.

Structure-Activity Relationship (SAR) Exploration Requiring Racemic Screening Followed by Chiral Resolution

For initial SAR screening where stereochemistry is not yet resolved, the racemic mixture (CAS 2137510-45-1, 95% purity, Leyan) provides a cost-effective entry point. After identifying active analogs, procurement can transition to the defined stereoisomer rel-(3aS,6aS)-4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 2137432-64-3, 98% purity) for late-stage optimization, leveraging the higher purity and predicted crystallinity (pKa 3.84) for improved batch reproducibility during scale-up. However, direct comparative crystallinity or stability data are not available, so teams must perform their own characterization to validate this strategy.

Quote Request

Request a Quote for 4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.